4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid

Catalog No.
S13001382
CAS No.
819077-62-8
M.F
C19H14O4
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxyli...

CAS Number

819077-62-8

Product Name

4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid

IUPAC Name

4-[(4-carboxyphenyl)methyl]naphthalene-1-carboxylic acid

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H14O4/c20-18(21)13-7-5-12(6-8-13)11-14-9-10-17(19(22)23)16-4-2-1-3-15(14)16/h1-10H,11H2,(H,20,21)(H,22,23)

InChI Key

QUKHFIUSGKXYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CC3=CC=C(C=C3)C(=O)O

4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid is a complex organic compound classified as a naphthalene derivative. Its molecular formula is C19H14O4C_{19}H_{14}O_{4}, and it has a molecular weight of approximately 306.3 g/mol. The compound features two carboxylic acid groups, which are responsible for its acidic properties and potential biological activities. Naphthalene derivatives, including this compound, are recognized for their diverse applications in medicine, chemistry, and industry due to their varied biological activities and structural versatility .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms, altering the compound's properties and reactivity.
  • Substitution: The aromatic rings in the molecule can undergo electrophilic or nucleophilic substitution reactions, allowing for the synthesis of various substituted derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid and its derivatives possess significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, contributing to its potential therapeutic applications.
  • Anticancer Activity: Naphthalene derivatives are being investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

The synthesis of 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid typically employs methods such as:

  • Suzuki-Miyaura Coupling Reaction: This reaction involves the coupling of naphthalene derivatives with boron reagents in the presence of palladium catalysts to introduce carboxylic acid groups.
  • Direct Carboxylation: Another method involves the direct introduction of carboxyl groups onto the naphthalene ring under specific conditions .

This compound has a variety of applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses, particularly in treating infections and cancer.
  • Industrial Use: The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its stable structure and reactivity .

Studies on the interactions of 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid with biological systems indicate that it may interact with specific enzymes or receptors. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The precise mechanisms are still under investigation but suggest potential therapeutic avenues in drug development .

Several compounds share structural similarities with 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Carboxybenzoic AcidC8H6O4C_{8}H_{6}O_{4}Simpler structure; fewer aromatic rings
1-Naphthoic AcidC11H10O2C_{11}H_{10}O_{2}Contains only one carboxylic acid group
2-Naphthoic AcidC11H10O2C_{11}H_{10}O_{2}Similar structure but different position of carboxyl group
4-(4-Carboxyphenyl)-7-methoxynaphthalene-2-carboxylic acidC27H22OC_{27}H_{22}OMore complex with additional methoxy group

The unique aspect of 4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid lies in its dual carboxylic acid functionality combined with a naphthalene core structure, which enhances its potential for diverse chemical reactivity and biological activity compared to its simpler counterparts .

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

306.08920892 g/mol

Monoisotopic Mass

306.08920892 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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